3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a nitro group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation . The reaction typically takes place in dry toluene at 140°C under microwave conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes. The use of microwave-assisted synthesis can be advantageous for industrial production due to its rapid reaction times and high yields.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The triazole ring can participate in condensation reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Condensation: Electrophiles like aldehydes or ketones can be used in the presence of acid or base catalysts.
Major Products Formed
Reduction of Nitro Group: Formation of 3-Methyl-6-amino-[1,2,4]triazolo[4,3-a]pyridine.
Substitution Reactions: Formation of various substituted triazolopyridines depending on the substituent introduced.
Scientific Research Applications
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,3]Triazole Derivatives: Known for their diverse pharmacological activities, including anticancer and antifungal properties.
Uniqueness
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-9-7-3-2-6(11(12)13)4-10(5)7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZRSFAUCUKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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